molecular formula C28H58O3 B15177887 Stearic acid, ester with decanol CAS No. 85204-42-8

Stearic acid, ester with decanol

Cat. No.: B15177887
CAS No.: 85204-42-8
M. Wt: 442.8 g/mol
InChI Key: MLWNFGLCHXCFRO-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research and Industrial Innovation

The significance of decyl stearate (B1226849) in contemporary chemical research is multifaceted. It serves as a model compound for studying the behavior of long-chain fatty acid esters, which are integral to understanding lipid chemistry and materials science. Researchers are actively exploring its thermal properties for applications in thermal energy storage and as a phase change material (PCM). PCMs are substances that absorb and release large amounts of energy during phase transitions, making them valuable for thermal regulation in various technologies.

In the realm of industrial innovation, decyl stearate's primary role is in the cosmetics and personal care industry. atamanchemicals.com Its emollient properties make it a key ingredient in skincare products, where it forms a barrier on the skin to help retain moisture and improve texture. lesielle.com It also functions as a viscosity-increasing agent, contributing to the stability and desired consistency of creams and lotions. Beyond cosmetics, it finds use as an industrial lubricant, reducing friction in various mechanical applications.

The synthesis of decyl stearate is most commonly achieved through Fischer esterification, a well-established method involving the reaction of stearic acid and decanol (B1663958) in the presence of an acid catalyst. Industrial-scale production utilizes large reactors with controlled temperature and pressure to ensure consistent quality for various applications, including cosmetic-grade purity.

Interdisciplinary Research Landscape and Scope for Advanced Studies

The study of decyl stearate extends across multiple scientific disciplines, creating a rich interdisciplinary research landscape. In materials science, its potential as a phase change material is a key area of investigation. This research intersects with engineering and sustainable energy studies, where thermal energy storage solutions are critical for improving energy efficiency.

In cosmetic science, research focuses on the formulation and clinical investigation of products containing decyl stearate to evaluate their skin tolerability and efficacy. These studies often involve dermatological testing to ensure the safety and performance of cosmetic formulations.

The field of tribology, the science of friction, lubrication, and wear, also encompasses the study of decyl stearate as a lubricant. Its molecular structure allows it to form a lubricating film, reducing friction between surfaces.

Advanced studies on decyl stearate could further explore its potential in novel applications. For instance, research into its use in drug delivery systems, where its biocompatibility and ability to form stable emulsions could be advantageous, is a promising avenue. Further investigation into its properties as a phase change material could lead to the development of more efficient thermal energy storage systems. Additionally, exploring its synthesis using enzymatic catalysts, such as lipase (B570770), presents a more sustainable and environmentally friendly alternative to traditional chemical methods. mdpi.com

Properties of Stearic Acid, Ester with Decanol

PropertyValue
Chemical Name Decyl stearate, Decyl octadecanoate nih.gov
CAS Number 32509-55-0 nih.gov
Molecular Formula C28H56O2 nih.gov
Molecular Weight 424.7 g/mol nih.gov
Boiling Point 462.2°C at 760 mmHg lookchem.com
Flash Point 240.8°C lookchem.com
Density 0.859 g/cm³ lookchem.com

Properties

CAS No.

85204-42-8

Molecular Formula

C28H58O3

Molecular Weight

442.8 g/mol

IUPAC Name

decan-1-ol;octadecanoic acid

InChI

InChI=1S/C18H36O2.C10H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11/h2-17H2,1H3,(H,19,20);11H,2-10H2,1H3

InChI Key

MLWNFGLCHXCFRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCO

Origin of Product

United States

Advanced Synthetic Methodologies and Process Engineering of Decyl Stearate

Catalytic Esterification Mechanisms and Reaction Optimization

The synthesis of decyl stearate (B1226849) is primarily achieved through the esterification of stearic acid with decanol (B1663958). This reaction is a reversible process, and to drive it towards the product side, a catalyst is typically employed, and water, a byproduct, is removed. Both homogeneous and heterogeneous acid catalysts are utilized for this purpose.

Heterogeneous Acid Catalysis in Decyl Stearate Synthesis

Heterogeneous acid catalysts offer significant advantages in esterification reactions, including ease of separation from the reaction mixture, reusability, and reduced corrosion and environmental concerns associated with homogeneous catalysts. mdpi.com Various solid acid catalysts have been investigated for the synthesis of fatty acid esters. These include ion-exchange resins, zeolites, and mixed metal oxides. mdpi.commdpi.com

For instance, sulfonated carbons have demonstrated high activity and selectivity in the esterification of fatty acids with glycerol (B35011), outperforming traditional catalysts like zeolites and sulfuric acid. researchgate.net Similarly, catalysts like SnO-Al2O3 have been used for the esterification of naphthenic acids, indicating their potential applicability in the synthesis of decyl stearate. researchgate.net The catalytic activity of these materials is often linked to their acidic properties and porous structure, which facilitate the interaction between the reactants. In the deoxygenation of stearic acid, a related reaction, carbon-supported palladium catalysts have shown high activity and selectivity. abo.firesearchgate.net

The general mechanism for heterogeneous acid-catalyzed esterification involves the protonation of the carboxylic acid on the catalyst's acidic sites, followed by nucleophilic attack by the alcohol. The subsequent dehydration step is crucial and is often the rate-limiting step. The efficiency of the catalyst is dependent on factors such as the strength and concentration of acid sites, surface area, and pore size.

Table 1: Comparison of Heterogeneous Catalysts in Esterification Reactions

CatalystReactantsKey Findings
Sulfonated CarbonsGlycerol and Lauric/Oleic AcidsOutperformed zeolites and H2SO4 with 70-80% monoglyceride selectivity at 80-95% fatty acid conversion. researchgate.net
SnO-Al2O3Methanol (B129727) and Naphthenic AcidsHigh reaction temperature and low space velocity favor esterification. researchgate.net
Carbon-supported PalladiumStearic AcidComplete conversion of stearic acid with >98% selectivity to deoxygenated C17 products. abo.firesearchgate.net
ZeolitesVariousWidely studied for various esterification reactions due to their shape selectivity and acidic properties. mdpi.com
Ion-Exchange ResinsVariousEffective catalysts, though their thermal stability can be a limitation. mdpi.com

This table presents a summary of findings for different heterogeneous catalysts in esterification reactions, providing insights into their potential for decyl stearate synthesis.

Homogeneous Acid Catalysis for Esterification Reactions

Homogeneous acid catalysts, such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, are traditionally used for esterification reactions due to their high catalytic activity. mdpi.com The Fischer esterification, a classic example, utilizes a strong acid catalyst to achieve high yields of esters. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of the alcohol.

While effective, homogeneous catalysts present challenges in terms of separation from the product, catalyst recovery, and potential for corrosion of equipment. mdpi.com Research has also explored the use of organotin(IV) catalysts, which have shown effectiveness at low loadings for the esterification of furan-2,5-dicarboxylic acid (FDCA), suggesting a potential avenue for decyl stearate synthesis. google.com Simple zinc(II) salts have also been demonstrated as effective homogeneous catalysts for the esterification of fatty acids with long-chain alcohols. nih.gov

Kinetic Studies and Thermodynamic Considerations in Catalytic Esterification

The kinetics of esterification reactions are crucial for process design and optimization. These reactions are typically second-order, being first-order with respect to both the carboxylic acid and the alcohol. abo.fi However, the kinetics can be complex and influenced by various factors, including the type of catalyst, reactant concentrations, temperature, and the presence of byproducts like water. nih.govresearchgate.net

Kinetic models, such as the Langmuir-Hinshelwood mechanism, have been applied to describe the kinetics of esterification reactions over heterogeneous catalysts. researchgate.netiau.ir These models consider the adsorption of reactants onto the catalyst surface and the surface reaction as key steps. Thermodynamic parameters, including activation energy, enthalpy, and entropy of activation, provide valuable insights into the reaction mechanism and energy requirements. For example, the activation energy for the transesterification of waste cooking oil using zeolite catalysts was found to be in the range of 32-36 kJ·mol−1, indicating their efficiency under mild conditions. mdpi.com

Role of Water Removal and Equilibrium Shift in Decyl Stearate Conversion

Esterification is a reversible reaction, and the presence of water, a byproduct, can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol, thus limiting the conversion. nih.gov To achieve high yields of decyl stearate, it is essential to shift the reaction equilibrium towards the product side. This is typically accomplished by removing water from the reaction mixture as it is formed.

Biocatalytic Synthesis Routes: Enzymatic Esterification and Transesterification

Biocatalysis, utilizing enzymes as catalysts, has emerged as a green and sustainable alternative to conventional chemical catalysis for the synthesis of esters like decyl stearate. nih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions with high selectivity and under mild reaction conditions. nih.govresearchgate.net

Lipase-Mediated Esterification Kinetics and Substrate Specificity for Decyl Stearate Production

Lipases catalyze the esterification of stearic acid and decanol by a mechanism that typically follows a Ping-Pong Bi-Bi kinetic model. researchgate.netsemanticscholar.org This mechanism involves the formation of an acyl-enzyme intermediate, where the fatty acid is first bound to the enzyme's active site, followed by the release of water. The alcohol then reacts with this intermediate to form the ester and regenerate the free enzyme. nih.gov

The kinetics of lipase-catalyzed esterification are influenced by several factors, including temperature, pH, water activity, and the nature of the solvent. nih.gov Lipases exhibit substrate specificity, meaning their catalytic activity can vary depending on the chain length and structure of the fatty acid and alcohol. researchgate.net For instance, some lipases show a preference for saturated fatty acids like stearic acid over unsaturated ones. researchgate.net The choice of lipase (B570770) is therefore critical for optimizing the production of decyl stearate. Immobilization of lipases on solid supports is a common strategy to enhance their stability and reusability, which is crucial for industrial applications. nih.gov The use of ultrasound has also been shown to intensify the enzymatic synthesis of decyl oleate (B1233923), suggesting a potential for process intensification in decyl stearate production as well. semanticscholar.org

Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification

Enzyme SourceSubstratesKinetic ModelKey Findings
Rhizomucor mieheiEthanol and Isovaleric AcidPing-Pong Bi-Bi with dead-end inhibitionInhibition by both alcohol and acid was observed. researchgate.netsemanticscholar.org
Candida antarctica Lipase BOleic Acid and DecanolOrdered Bi-BiVmax = 35.02 M/min/g catalyst; KA = 34.47 M; KB = 3.31 M. semanticscholar.org
Candida rugosaStearic Acid and various alcoholsNot specifiedConversions > 90% were achieved under optimal conditions. mdpi.com

This table summarizes kinetic data from studies on lipase-catalyzed esterification, highlighting the different models and parameters that govern these reactions.

Enzyme Selection, Immobilization Strategies, and Bioreactor Design

The enzymatic synthesis of decyl stearate and other wax esters predominantly utilizes lipases (EC 3.1.1.3), which are enzymes that catalyze the hydrolysis of esters in aqueous solutions but can drive the esterification reaction in non-aqueous or micro-aqueous environments. mdpi.com

Enzyme Selection: Several microbial lipases have demonstrated efficacy in synthesizing fatty acid esters. Lipases from Candida antarctica (often available as the immobilized commercial product Novozym 435), Rhizomucor miehei, Thermomyces lanuginosus, Aspergillus niger, and Pseudomonas species are frequently employed. mdpi.comdss.go.thfrontiersin.org The choice of lipase can be critical, as some exhibit higher conversion rates for long-chain fatty acids like stearic acid compared to shorter-chain or unsaturated fatty acids. indianbotsoc.org For instance, research has shown that lipases can have a preference for saturated fatty acids over unsaturated ones. indianbotsoc.org

Immobilization Strategies: Immobilizing lipases on solid supports is a key strategy to enhance their stability, reusability, and performance in industrial applications. mdpi.commdpi.com This approach simplifies the separation of the biocatalyst from the reaction mixture, which is a significant advantage of heterogeneous catalysis. ulpgc.es Common immobilization techniques include:

Physical Adsorption: This simple method involves the interaction between the enzyme and the support surface. researchgate.net Hydrophobic supports are particularly effective for lipases, as they can induce interfacial activation, leading to a hyperactivated and more stable form of the enzyme. mdpi.com

Covalent Binding: This involves the formation of covalent bonds between the enzyme and the support material.

Entrapment: The enzyme is enclosed within a porous matrix, such as a sol-gel. rsc.org

Cross-linking: Enzymes are linked together to form larger aggregates. mdpi.com

Materials like amino-functionalized rice husk silica (B1680970) and octyl-agarose (B13739342) beads have been successfully used as supports for lipase immobilization in ester synthesis. researchgate.netnih.gov

Bioreactor Design: For industrial-scale production, the design of the bioreactor is crucial. Stirred-batch reactors are commonly used for enzymatic esterification. ulpgc.es To enhance mass transfer and reaction rates, bubble column reactors have also been employed, which can lead to high product yields in shorter reaction times. frontiersin.org Continuous loop reactors have been studied for ultrasound-assisted enzymatic esterification, offering a potentially faster and cleaner process. nih.gov

Solvent-Free and Green Chemistry Approaches in Enzymatic Decyl Stearate Synthesis

In line with the principles of green chemistry, there is a strong trend towards developing solvent-free synthesis methods for esters.

Solvent-Free Systems (SFS): Conducting the enzymatic esterification in a solvent-free system, where the substrates themselves act as the reaction medium, offers several advantages. ulpgc.es It increases the concentration of reactants, leading to higher volumetric productivity, and simplifies downstream processing by eliminating the need for solvent recovery. ulpgc.esresearchgate.net Successful solvent-free synthesis has been reported for various cosmetic esters, including decyl oleate and 2-ethylhexyl palmitate. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis: The application of ultrasound is an emerging green technology that can intensify the enzymatic synthesis of esters. nih.gov Ultrasound can enhance mass transfer between the reactants and the enzyme, and in some cases, directly influence the enzyme's conformation to expose the active site more effectively. nih.govresearchgate.net This can lead to a significant reduction in reaction time. semanticscholar.org For example, the ultrasound-assisted synthesis of decyl oleate in a solvent-free system achieved a high yield in just 25 minutes. nih.govsemanticscholar.org

Other Green Solvents: While solvent-free is ideal, sometimes a solvent is necessary. In such cases, greener alternatives to traditional volatile organic compounds are sought.

Ionic Liquids (ILs): These are salts with low melting points that can dissolve a wide range of compounds, including both polar and non-polar substrates. They have been used as reaction media for the enzymatic synthesis of fatty acid sugar esters. researchgate.net The esterification of stearic acid and glycerol has been successfully carried out in ionic liquids. nih.gov

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components. They can be formed from the substrates themselves, creating a 2-in-1 reaction medium that is both a solvent and a reactant source. d-nb.info

Supercritical Carbon Dioxide (scCO₂): This non-toxic, non-flammable solvent has also been used for enzymatic esterification, with high conversions reported for the reaction of stearic acid and glycerol. nih.gov

Emerging and Sustainable Synthesis Pathways for Stearic Acid Esters

Beyond conventional enzymatic methods, research is exploring novel catalysts and bio-based production routes to further enhance the sustainability of stearic acid ester synthesis.

Exploration of Novel Catalytic Systems and Advanced Reaction Conditions

The search for more efficient and robust catalysts is ongoing. While lipases are dominant in biocatalysis, other catalytic systems are being investigated:

Heterogeneous Acid Catalysts: Solid acid catalysts offer an alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the product. mdpi.com

Novel Alkoxide Catalysts: Laboratory-prepared catalysts, such as Ca/TEA (calcium/triethanolamine) alkoxide, have shown promise in the transesterification of fatty acid methyl esters to produce biolubricants, demonstrating high conversion and improved product properties compared to conventional catalysts. mdpi.com

Advanced reaction conditions are also being explored. The use of a vacuum to remove water, a byproduct of esterification, can shift the reaction equilibrium towards the product side, significantly increasing conversion rates. rsc.org

Metabolic Engineering for Bio-based Fatty Alcohol and Ester Production

Metabolic engineering of microorganisms and plants represents a frontier in the sustainable production of fatty alcohols and esters. This approach aims to create "green factories" that can produce these chemicals from renewable feedstocks like sugars.

Engineering Microbes:

Fatty Alcohol Production: Oleaginous yeasts like Yarrowia lipolytica and Lipomyces starkeyi have been engineered to produce fatty alcohols by expressing a bacterial fatty acyl-CoA reductase (FAR) gene. nrel.gov This enzyme converts fatty acyl-CoAs, intermediates in fatty acid metabolism, into fatty alcohols. nrel.gov

Wax Ester Production: By co-expressing a FAR and a wax synthase (WS) enzyme, which esterifies a fatty alcohol with a fatty acyl-CoA, microorganisms can be engineered to produce wax esters directly. researchgate.net The bacterium Acinetobacter baylyi ADP1 has been metabolically engineered to produce high levels of wax esters, achieving a titer of 1.82 g/L. nih.govbiorxiv.org This was accomplished by deleting a gene in the central carbon metabolism and overexpressing a fatty acyl-CoA reductase. biorxiv.org

Engineering Plants: Metabolic engineering of oilseed crops is a promising strategy for the large-scale, renewable production of wax esters. univie.ac.atnih.gov By introducing genes for a FAR and a WS, plants can be modified to accumulate wax esters in their seeds. researchgate.net Research has focused on non-food plants like Arabidopsis thaliana, Camelina sativa, and Crambe abyssinica. univie.ac.at However, challenges remain, as high accumulation of wax esters can negatively impact seed germination and plant growth. univie.ac.atnih.gov

Industrial-Scale Synthesis and Purification Considerations in Academic Research

Scaling up the synthesis of decyl stearate from the laboratory to an industrial scale presents several challenges that are being addressed in academic research.

Scale-Up and Downstream Processing: The transition to industrial production requires robust and efficient processes. The use of immobilized enzymes is highly advantageous for scale-up due to their reusability and the simplification of product separation. ulpgc.es After the reaction, the purification of the ester is a critical step. In laboratory settings, once the reaction is complete and the catalyst (e.g., immobilized lipase) is removed by filtration, the resulting mixture may contain the ester product, unreacted substrates, and byproducts. nih.govnih.gov The purification of the final product, such as 2-ethylhexyl stearate, often involves neutralizing any unreacted acid and then drying the ester under a vacuum. dss.go.th

Techno-Economic Analysis: For any new process to be industrially viable, it must be economically competitive. Academic research is increasingly incorporating techno-economic analyses to evaluate the feasibility of these novel synthetic routes. The high cost of biocatalysts remains a significant hurdle for the industrial implementation of enzymatic processes. mdpi.com Therefore, developing highly active and stable immobilized enzymes that can be reused for many cycles is a key research focus. The development of solvent-free processes and the use of technologies like ultrasound to reduce reaction times and energy consumption are also critical for improving the economic viability of bio-based ester production. ulpgc.essemanticscholar.org

Process Intensification and Continuous Reactor Design for Decyl Stearate Production

Traditional synthesis of decyl stearate via Fischer esterification, reacting stearic acid and decanol with an acid catalyst, is often limited by reaction equilibrium. Process intensification strategies address these limitations by integrating reaction and separation into a single unit, thereby continuously removing byproducts (typically water) to drive the reaction towards higher conversion rates.

Enzymatic Synthesis in Continuous Reactors: A significant advancement in stearate ester synthesis is the use of immobilized lipases as biocatalysts. mdpi.commdpi.com This approach offers high selectivity and operates under milder conditions than traditional acid catalysis, reducing energy costs and unwanted side reactions. researchgate.net When coupled with continuous reactor designs, such as packed bed reactors (PBRs) or enzyme membrane reactors (EMRs), the process efficiency can be substantially enhanced. mdpi.comnih.gov In a continuous setup, the reactants flow through a bed of immobilized enzyme, and the product is continuously withdrawn.

Ultrasound-assisted enzymatic synthesis represents another layer of intensification. The application of ultrasonic waves can improve mass transfer between the immiscible reactants (stearic acid and decanol), accelerating the reaction rate significantly. mdpi.com

Reactive Distillation: For chemical catalysis routes, reactive distillation is a prime example of process intensification. In a reactive distillation column, the esterification reaction and the separation of the ester product from water and unreacted starting materials occur simultaneously. atamankimya.comnih.gov As the reaction proceeds in the column, the more volatile water byproduct is continuously removed from the top of the column, which constantly shifts the reaction equilibrium towards the product side, leading to higher conversion of stearic acid. This method can significantly reduce capital and operating costs by combining a reactor and a distillation column into a single piece of equipment. nih.gov

Research Findings on Continuous Ester Synthesis: Studies on the continuous enzymatic synthesis of similar esters have demonstrated the viability of these intensified processes. For instance, in the continuous enzymatic production of ethyl esters in a packed bed reactor coupled with an ultrasound bath, conversions as high as 95% were achieved in a reaction time of just 6 minutes. Key variables influencing the yield in such systems include the molar ratio of reactants, substrate flow rate, and the type of immobilized lipase used.

Below is a representative data table illustrating the optimization of variables in the enzymatic synthesis of an alkyl stearate, based on findings from related studies. mdpi.comresearchgate.net

ParameterLevel 1Level 2Level 3Optimal Condition for High Conversion
Alcohol:Acid Molar Ratio 1:12:13:12:1
Temperature (°C) 40506050
Enzyme Loading (wt%) 1.02.54.02.5
Residence Time (hours) 2464

This interactive table demonstrates how different parameters in the enzymatic synthesis of an alkyl stearate can be optimized. The optimal conditions are highlighted based on research aimed at maximizing the conversion of stearic acid.

The move towards modular, continuous manufacturing not only improves efficiency but also enhances safety by reducing the inventory of hazardous materials at any given time. These advanced reactor designs are at the forefront of modern chemical engineering, paving the way for more sustainable and economical production of decyl stearate.

Advanced Purification Techniques for High-Purity Stearyl Decanoate (B1226879)

Achieving the high purity required for cosmetic and pharmaceutical applications of decyl stearate (also known as stearyl decanoate) necessitates advanced purification techniques that can effectively remove unreacted starting materials, catalysts, and any side products.

Molecular Distillation: Due to its high molecular weight and low volatility, decyl stearate is an ideal candidate for purification by molecular distillation, also known as short-path distillation. stella.fr This technique is performed under a high vacuum, which allows for distillation at significantly lower temperatures than traditional distillation. scientificspectator.com This is crucial for preventing thermal degradation of the ester. stella.fr In a molecular still, a thin film of the crude ester is heated on a rotating surface, and the vaporized molecules travel a very short distance to a condenser. This process effectively separates the decyl stearate from less volatile impurities like residual stearic acid and catalyst residues, as well as from more volatile components.

Crystallization: Crystallization from solvents is another powerful technique for purifying waxy esters like decyl stearate. google.comgoogle.com The choice of solvent is critical. A solvent system is selected in which decyl stearate has a high solubility at an elevated temperature but low solubility at a lower temperature, while the impurities remain in solution. google.com For instance, a mixture of petroleum ether and methylene (B1212753) chloride has been shown to be effective for the purification of stearic acid, and similar principles can be applied to its esters. google.com The process involves dissolving the crude ester in the solvent at an elevated temperature, followed by controlled cooling to induce the crystallization of the pure decyl stearate, which can then be separated by filtration or centrifugation. google.com Recent studies have also investigated the role of crystal habit modifiers, such as stearic acid itself in small quantities, to influence the crystal structure and properties of oleogels, a principle that can be relevant in controlling the crystallization of decyl stearate for specific applications. mdpi.com

Chromatographic Methods: For achieving very high levels of purity, chromatographic techniques are employed. nih.govchromatographyonline.com

Silica Gel Column Chromatography: This is a common method for separating lipids. nih.gov The crude decyl stearate is passed through a column packed with silica gel. Due to the non-polar nature of decyl stearate, a non-polar solvent system is used as the mobile phase. The different components of the mixture travel through the column at different rates depending on their affinity for the silica gel, allowing for their separation. Wax esters are typically eluted with a mixture of hexane (B92381) and chloroform. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for obtaining extremely pure samples, HPLC with a C18 column (a type of reversed-phase chromatography) can be utilized. researchgate.net This method is highly effective in separating esters with very similar structures.

The following table summarizes the key features of these advanced purification techniques.

Purification TechniquePrincipleAdvantagesCommon Application
Molecular Distillation Separation based on molecular weight under high vacuum. stella.frLow-temperature operation prevents thermal degradation; suitable for high molecular weight, heat-sensitive compounds. stella.frscientificspectator.comIndustrial scale purification of waxes and esters.
Solvent Crystallization Differential solubility of the compound and impurities in a solvent at varying temperatures. google.comCan yield very pure product; scalable. google.comPurification of commercial-grade stearic acid and its derivatives.
Silica Gel Chromatography Separation based on differential adsorption of compounds onto a solid phase. nih.govEffective for separating compounds with different polarities; applicable to a wide range of lipids. chromatographyonline.comLaboratory and industrial purification of wax esters from natural oils.

By employing these advanced purification methodologies, manufacturers can produce decyl stearate that meets the stringent purity requirements for high-value applications.

Advanced Characterization and Spectroscopic Analysis in Decyl Stearate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of decyl stearate (B1226849) and confirming its identity. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Fourier Transform Infrared (FTIR) Spectroscopy for Ester Linkage Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying functional groups within a molecule. In the analysis of decyl stearate, FTIR is primarily used to confirm the presence of the characteristic ester linkage. The formation of the ester from stearic acid and decanol (B1663958) results in a distinct IR spectrum.

The most significant feature in the FTIR spectrum of decyl stearate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. Another key indicator is the C-O-C stretching vibration, which is observed as a prominent band in the 1250-1000 cm⁻¹ region. researchgate.net The presence of these strong absorption bands, coupled with the disappearance of the broad O-H stretching band from the carboxylic acid of stearic acid (around 3300-2500 cm⁻¹), provides conclusive evidence of successful esterification. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Decyl Stearate

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1735-1750
C-O-C (Ester) Stretching 1250-1000
C-H (Aliphatic) Stretching 2850-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms in decyl stearate. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed for a comprehensive analysis. youtube.com

In a typical ¹H NMR spectrum of decyl stearate, distinct signals corresponding to the different proton environments are observed. The protons on the carbon adjacent to the ester oxygen (the α-methylene group of the decyl chain) typically appear as a triplet around 4.05 ppm. The protons on the carbon adjacent to the carbonyl group (the α-methylene group of the stearic acid chain) resonate as a triplet at approximately 2.2-2.3 ppm. The numerous methylene (B1212753) protons of the long alkyl chains create a large, complex signal in the 1.2-1.6 ppm region, while the terminal methyl protons of both chains appear as triplets at around 0.8-0.9 ppm. youtube.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the methylene groups attached to the ester oxygen and the carbonyl group also have distinct chemical shifts. The remaining methylene carbons of the long alkyl chains appear as a series of peaks in the upfield region of the spectrum. hmdb.ca The purity of the sample can be assessed by the absence of signals corresponding to unreacted stearic acid or decanol. scienceopen.comnyu.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Decyl Stearate

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ester C=O - ~174
-CH₂-O-C=O ~4.05 (triplet) ~64
-C=O-CH₂- ~2.25 (triplet) ~34
-(CH₂)n- ~1.2-1.6 (multiplet) ~22-32
-CH₃ ~0.88 (triplet) ~14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov For decyl stearate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. unipi.it

The electron ionization (EI) mass spectrum of decyl stearate will show a molecular ion peak (M⁺) corresponding to its molecular weight (424.7 g/mol ). nih.gov However, this peak may be weak or absent due to the molecule's tendency to fragment. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for long-chain esters include cleavage at the ester group. nih.govmiamioh.edu A characteristic fragment ion often observed is the McLafferty rearrangement product. Other significant fragments arise from the cleavage of the C-O bond and the loss of the alkoxy group or the acyl group. The analysis of these fragments helps to confirm the identity of both the fatty acid and the alcohol components of the ester. researchgate.net

Table 3: Key Mass Spectrometry Fragments for Decyl Stearate

m/z Fragment Identity
424 [M]⁺ (Molecular Ion)
285 [CH₃(CH₂)₁₆CO]⁺ (Stearoyl cation)
141 [CH₃(CH₂)₈CH₂]⁺ (Decyl cation)
117, 341 Characteristic fragments for stearic acid after derivatization in some GC-MS methods. unipi.it

Chromatographic Methods for Compositional and Purity Determination

Chromatographic techniques are essential for separating decyl stearate from impurities and for quantifying its concentration in a mixture. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like decyl stearate. birchbiotech.comscispace.com In GC analysis, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and the components are separated based on their boiling points and interactions with the stationary phase. ubbcluj.ro

For purity analysis, a single, sharp peak corresponding to decyl stearate should be observed in the chromatogram. The presence of other peaks indicates impurities, which could include unreacted starting materials (stearic acid and decanol) or byproducts. By using a suitable internal or external standard, GC can be used for the quantitative analysis of decyl stearate, allowing for the precise determination of its concentration in a sample. nih.gov The choice of column and temperature programming is critical for achieving good separation and accurate quantification. unipi.it

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for the analysis of less volatile or thermally labile compounds. youtube.com While decyl stearate can be analyzed by GC, HPLC offers an alternative, especially when dealing with complex mixtures or when derivatization is not desirable. nih.gov

In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (stationary phase). youtube.com For decyl stearate, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. nih.gov The components are separated based on their relative polarities. Decyl stearate, being nonpolar, will have a longer retention time compared to more polar impurities. A detector, such as a UV detector (if the compound has a chromophore) or a refractive index detector, is used to monitor the eluting components. youtube.com HPLC can be used for both qualitative identification and quantitative analysis of decyl stearate in various matrices.

Thermal Analysis for Material Performance and Stability

Thermal analysis techniques are fundamental in characterizing the properties of decyl stearate, particularly for its application as a phase change material where thermal energy storage and release are key functionalities.

Differential Scanning Calorimetry (DSC) in Phase Change Material Studies for Stearyl Decanoate (B1226879)

Differential Scanning Calorimetry (DSC) is a pivotal analytical tool for investigating the thermal properties of decyl stearate (stearyl decanoate) as a phase change material. researchgate.netnih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative data on phase transitions. nih.gov For decyl stearate, this analysis is crucial for determining its melting temperature, freezing temperature, and latent heat of fusion, which are fundamental parameters for its use in thermal energy storage applications. researchgate.net

Research has shown that decyl stearate exhibits significant potential as a PCM due to its favorable thermal characteristics. DSC studies are employed to determine the precise temperature range over which the material transitions from solid to liquid (melting) and vice versa (crystallization), as well as the amount of energy absorbed or released during these transitions. youtube.com The endothermic peak on a DSC thermogram during heating corresponds to the melting process, while the exothermic peak during cooling indicates crystallization.

The thermal properties of decyl stearate as determined by DSC are presented in the table below:

Thermal PropertyValueReference
Onset Melting Temperature~21.9 °C youtube.com
Peak Melting Temperature~26.2 °C youtube.com
Completion Melting Temperature~29 °C youtube.com

It is important to note that the heating and cooling rates used during DSC analysis can influence the measured transition temperatures and peak shapes. researchgate.net Therefore, standardized procedures are often followed to ensure comparability of results. The stability of the thermal properties of decyl stearate over repeated melting and freezing cycles can also be assessed using DSC, which is a critical factor for the long-term performance of PCMs. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition behavior of decyl stearate. labwrench.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis provides critical information about the temperature at which the material begins to degrade, which is vital for determining its operational limits in various applications. labwrench.com

A typical TGA curve for a stable material like decyl stearate will show a plateau over a wide temperature range, indicating no mass loss. The onset temperature of mass loss signifies the beginning of thermal decomposition. For stearic acid, a related compound, thermal stability is observed up to approximately 269 °C. researchgate.net Decyl stearate, as an ester, is expected to have a specific degradation profile that can be precisely determined by TGA.

The analysis can be conducted in different atmospheres, such as nitrogen or air, to simulate various environmental conditions. semanticscholar.org Decomposition in an inert atmosphere like nitrogen indicates the inherent thermal stability of the material, while analysis in air provides insights into its oxidative stability. semanticscholar.org The resulting TGA and derivative thermogravimetric (DTG) curves can reveal single or multiple-step degradation processes.

Morphological and Microstructural Characterization in Stearate-Based Systems

The morphology and microstructure of materials containing decyl stearate, particularly in composite forms, significantly influence their physical and performance characteristics. Electron microscopy techniques are indispensable for visualizing these features at high resolution.

Scanning Electron Microscopy (SEM) for Surface Morphology of Composites

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of decyl stearate when incorporated into composite materials. scirp.org SEM provides high-resolution images of the sample surface, revealing details about the distribution and interaction of the different components within the composite. nih.govnumberanalytics.com

In the context of stearate-based composites, SEM analysis can be used to:

Visualize the dispersion of decyl stearate within a matrix material.

Examine the interface between the decyl stearate and the surrounding matrix, which is crucial for properties like mechanical strength and thermal conductivity. numberanalytics.com

Assess the morphology of microencapsulated decyl stearate, where the ester is enclosed within a polymer shell. researchgate.net

Observe changes in surface morphology after exposure to different conditions, such as thermal cycling or chemical exposure. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is employed to investigate the internal structure and nanostructure of materials. researchgate.netnih.gov While SEM provides surface information, TEM allows for the visualization of features within the bulk of the material, provided the sample is sufficiently thin. researchgate.net

In the study of stearate-based systems, TEM can be particularly useful for:

Analyzing the crystalline structure of decyl stearate at the nanoscale.

Investigating the morphology of nanoparticles or nanofibers within a decyl stearate matrix or a composite containing decyl stearate. iaea.org

Characterizing the shell structure of nano-encapsulated decyl stearate, providing details on shell thickness and integrity.

Studying the interface between different phases at a higher resolution than SEM. nih.gov

For example, if decyl stearate is part of a nano-composite material, TEM can reveal how the nanoparticles are dispersed and whether they are interacting with the ester at a molecular level. nih.gov This level of detail is critical for understanding and engineering the properties of advanced materials that incorporate decyl stearate for specific functionalities.

Research Applications and Functional Materials Development Utilizing Decyl Stearate

Decyl Stearate (B1226849) in Advanced Materials Science Applications

The application of decyl stearate in advanced materials science is primarily centered on its identity as an organic phase change material (PCM) and the utility of its stearate component in surface modification for polymer science. These applications leverage the compound's ability to store and release thermal energy and to alter the surface properties of inorganic materials to enhance their compatibility with polymers.

Phase Change Materials (PCMs) for Thermal Energy Storage Systems

Decyl stearate belongs to the family of fatty acid esters, which are recognized for their potential as organic PCMs. These materials absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (solid-to-liquid and liquid-to-solid). This characteristic is highly desirable for thermal energy storage (TES) systems, which are crucial for improving energy efficiency in applications such as solar heating, waste heat recovery, and thermal management of buildings and electronics. Fatty acid esters like decyl stearate are noted for their high heat capacity, chemical stability, and non-toxic nature nih.gov.

The design of PCMs based on stearic acid esters involves synthesizing high-purity compounds to achieve specific melting points and high enthalpies of fusion. Decyl stearate (C10-C18) is synthesized from stearic acid (the fatty acid) and decanol (B1663958) (the alcohol). Its thermal properties, such as melting point (T_m) and latent heat of fusion (ΔH_f), are critical parameters for its suitability in TES applications.

Research has shown that esters like decyl stearate possess high enthalpies of fusion, often exceeding 190 J/g, which confirms their suitability as PCMs mdpi.com. The melting points of these esters can be tailored by altering the chain length of the alcohol or fatty acid component, with longer aliphatic chains generally leading to higher melting temperatures mdpi.com. Characterization is typically performed using techniques like Differential Scanning Calorimetry (DSC) to measure phase transition temperatures and latent heat, and Thermogravimetric Analysis (TGA) to assess thermal stability mdpi.com. Studies indicate that decyl stearate is a promising candidate for low-to-medium temperature applications, such as heating and cooling in buildings, due to its melting point range mdpi.com.

Table 1: Thermal Properties of Decyl Stearate as a Phase Change Material

Property Value Reference
Melting Point (T_m) 20-50 °C range mdpi.com
Enthalpy of Fusion (ΔH_f) > 190 J/g mdpi.com

This is an interactive table. Click on the headers to sort the data.

For a PCM to be viable for long-term use, its thermal properties must remain stable over thousands of heating and cooling cycles. Thermal cycling stability is a critical factor in determining the longevity and reliability of a PCM. Degradation can lead to a reduction in the latent heat of fusion and changes in the phase transition temperature, which diminishes the effectiveness of the TES system nih.govnih.govresearchgate.net.

Studies on fatty acid esters, including decyl stearate, have demonstrated good short-term thermal stability. For instance, decyl stearate showed stability over three repeated cycles in differential scanning calorimetry tests, with variations in its properties being lower than 0.5°C mdpi.com. Long-term studies on similar materials, such as stearic acid composites, have shown that they can maintain stable phase change temperatures and exhibit minimal changes in enthalpy even after 100 cycles nih.gov. However, extensive cycling (e.g., 700 cycles) on some organic PCMs has shown a potential reduction in latent heat during the solidification process, highlighting the importance of thorough longevity testing for specific applications nih.govresearchgate.net. The chemical and thermal stability of fatty acids and their esters is considered a significant advantage for their use as PCMs nih.gov.

A primary drawback of organic PCMs like decyl stearate is their low thermal conductivity, which limits the rate of heat transfer during charging and discharging cycles. To overcome this, researchers develop composite PCMs by incorporating materials with high thermal conductivity into the PCM matrix.

Common strategies for enhancing heat transfer include:

Incorporation of Expanded Graphite (EG): EG has a porous, worm-like structure that can absorb the liquid PCM, preventing leakage and significantly improving thermal conductivity nih.govinformahealthcare.com. Stearic acid/EG composites have shown thermal diffusion coefficients 3-5 times higher than pure stearic acid, which drastically reduces the time required for heat storage and release nih.gov. The porous structure of EG provides mechanical strength and prevents the molten PCM from leaking out informahealthcare.com.

Addition of Nanoparticles: Dispersing nanoparticles such as aluminum oxide (Al₂O₃) or copper oxide (CuO) into the PCM can also enhance thermal conductivity mdpi.comsae.org. Studies on paraffin wax have shown that adding a small percentage of these nanoparticles can increase the heat transfer rate by over 35% sae.org.

Use of Carbon Fibers: Carbon fibers can be mixed with the PCM and a supporting material, like high-density polyethylene, to create a composite with improved thermal conductivity researchgate.net.

Formulation Science and Rheological Behavior in Complex Systems

Viscosity Modification and Formulation Stability in Non-Aqueous Systems

In non-aqueous systems such as lubricants, cosmetics, and industrial fluids, decyl stearate serves as an effective rheology modifier and stability enhancer. Its chemical structure, featuring a long, saturated fatty acid chain (stearate) and a medium-length alcohol chain (decanol), imparts a unique combination of properties that influence the flow behavior and long-term stability of formulations.

The stability of non-aqueous formulations is often compromised by phase separation or settling of suspended particles. Decyl stearate improves stability by enhancing the solubility of lipophilic components and by forming a stable matrix that hinders particle agglomeration. Its compatibility with a wide range of oils and waxes makes it a versatile component in creating homogenous and stable non-aqueous systems.

Emulsification and Dispersion Studies for Stable Formulations

Decyl stearate is a key ingredient in the formulation of emulsions, where it typically functions as a component of the oil phase. Emulsions are thermodynamically unstable systems of two immiscible liquids (e.g., oil and water), which require an emulsifying agent to achieve stability. nih.gov Decyl stearate's lipophilic nature makes it an excellent solvent for other oil-soluble active ingredients and additives.

In oil-in-water (O/W) emulsions, decyl stearate contributes to the sensory profile, providing a non-greasy, smooth feel. It is often used in combination with hydrophilic and hydrophobic emulsifiers, such as glyceryl stearate, cetearyl alcohol, and various PEG stearates, which form a stabilizing lamellar gel network at the oil-water interface. ulprospector.com The choice of emulsifier is critical and is guided by the polarity of the oil phase. ulprospector.com

For water-in-oil (W/O) emulsions, decyl stearate can constitute a significant portion of the continuous oil phase. The stability of these systems relies on creating a strong interfacial film around the dispersed water droplets, preventing coalescence. Polymeric emulsifiers are often effective in these formulations. ulprospector.com

The creation of stable dispersions of solid particles, such as metal stearates in water, also presents formulation challenges. While decyl stearate itself is not a primary dispersant, the principles of using surfactants to wet and stabilize hydrophobic particles are relevant. Often, a combination of non-ionic and anionic surfactants is required to create stable dispersions. researchgate.net

Advanced Lubrication and Tribology Research

Mechanism of Action as a Lubricant in Industrial and Specialized Applications

Decyl stearate functions as a boundary lubricant, a mechanism that is critical in applications where a full hydrodynamic film cannot be maintained between moving surfaces. Its effectiveness stems from the chemical structure of the stearate moiety. The long, straight-chain alkyl group of stearic acid has a strong affinity for metal surfaces.

Under boundary lubrication conditions, the polar ester group of decyl stearate adsorbs onto the metal surfaces, orienting the long hydrocarbon tails away from the surface. This process forms a tightly packed, durable monomolecular or multi-molecular film. pharmaguideline.com This adsorbed layer acts as a protective barrier that prevents direct metal-to-metal contact, thereby reducing adhesion and friction. nih.gov The low shear strength of this film allows surfaces to slide past one another with minimal resistance. pharmaguideline.com

The mechanism is analogous to that of other well-studied stearates, such as magnesium stearate, which is known to form a durable film over surfaces, reducing friction during processes like tablet ejection in pharmaceutical manufacturing. pharmaguideline.comnih.gov The presence of this ester film can significantly lower the coefficient of friction and prevent seizure of moving parts under high load and low speed conditions. tribology.rs

Tribological Performance under Varying Conditions and Wear Reduction Studies

The inclusion of esters like decyl stearate in lubricating oils has been shown to yield significant improvements in tribological performance, particularly in wear reduction. Esters are known to have excellent lubricity, high solubility for additives, good viscosity index, and high thermal stability. upc.edu

Research on the performance of esters as additives in a Group IV base oil (Polyalphaolefin - PAO) demonstrates their substantial impact on wear and friction. The addition of an ester to a PAO 6 base oil can decrease the wear rate by over 50%. upc.edu In more complex formulations containing other additives like zinc dialkyldithiophosphate (ZDDP), the synergy with esters can lead to even greater wear reduction, with decreases of up to 75% being observed. upc.edu

The coefficient of friction is also markedly reduced. Studies show that adding an ester to a PAO 6 and ZDDP formulation can lower the traction coefficient by 41%. upc.edu This reduction in friction contributes to improved energy efficiency and longevity of mechanical components.

Below are data tables summarizing findings from tribological studies on ester-containing lubricant formulations.

Table 1: Effect of Ester Additive on Wear Rate

Lubricant FormulationSpecific Wear Rate (mm³·m⁻¹·N⁻¹)Percentage Reduction vs. PAO 6
PAO 6 (Base Oil)1.01 x 10⁻⁶-
PAO 6 + Ester4.89 x 10⁻⁷51.6%
PAO 6 + ZDDP1.09 x 10⁻⁶-7.9% (Increase)
PAO 6 + ZDDP + Ester2.55 x 10⁻⁷74.8%

Data derived from studies on the tribological performance of esters in lubricant formulations. upc.edu

Table 2: Effect of Ester Additive on Traction Coefficient

Lubricant FormulationStabilized Traction CoefficientPercentage Reduction vs. PAO 6 + ZDDP
PAO 6 + Ester0.093-
PAO 6 + ZDDP0.141-
PAO 6 + ZDDP + Ester0.08341.1%

Data illustrating the reduction in friction when an ester is added to a lubricant formulation containing ZDDP. upc.edu

These studies highlight the critical role of decyl stearate and similar esters in advanced lubrication, where they contribute to significant reductions in both mechanical wear and frictional energy losses under a variety of operating conditions.

Formulation of High-Performance Bio-Lubricants with Stearyl Decanoate (B1226879)

The development of high-performance bio-lubricants is a critical area of research, driven by the need for environmentally friendly alternatives to traditional mineral oil-based lubricants. performance-biolubricants.comkyushu-u.ac.jprenewablelube.comusda.gov Stearyl decanoate, an ester derived from stearic acid and decanol, is a promising candidate for bio-lubricant formulations due to its desirable physicochemical properties. These properties include excellent biodegradability, a high viscosity index, a low pour point, and good lubricity. google.comgoogle.com

Bio-lubricants formulated with synthetic esters like stearyl decanoate offer several advantages over conventional lubricants. performance-biolubricants.com They exhibit superior oxidation resistance, enhanced stability, and produce low carbon residue. performance-biolubricants.com The inherent polarity of the ester molecules allows for strong adherence to metal surfaces, providing a durable lubricating film that reduces friction and wear. This is particularly beneficial in demanding applications such as in hydraulic fluids and as chain lubricants for industrial, forestry, and agricultural equipment. performance-biolubricants.comcastrol.com

Research in this field focuses on optimizing bio-lubricant formulations to meet specific performance requirements, such as those for diesel engines. kyushu-u.ac.jp This involves blending different ester base stocks to achieve the desired viscosity grades, such as SAE-30 and SAE-40. kyushu-u.ac.jp The goal is to create formulations that not only meet but exceed the performance of traditional lubricants while being non-toxic and readily biodegradable. google.comgoogle.com

Key Performance Characteristics of Ester-Based Bio-Lubricants:

PropertyDescriptionAdvantage
High Viscosity Index Less change in viscosity with temperature fluctuations.Consistent performance over a wide operating temperature range. google.comgoogle.com
Low Pour Point Remains fluid at low temperatures.Suitable for use in cold climates and prevents solidification. google.comgoogle.com
Excellent Lubricity Strong affinity for metal surfaces, reducing friction.Enhanced wear protection and energy efficiency. google.comgoogle.com
Good Oxidative Stability Resists degradation at high temperatures.Longer service life and reduced formation of deposits. google.comgoogle.com
High Biodegradability Readily broken down by microorganisms.Reduced environmental impact in case of spills or leakage. google.comgoogle.com

Biotechnological and Biochemical Investigations of Decyl Stearate

Antimicrobial Properties of Fatty Acid Esters: Mechanism of Action and Spectrum of Activity

Fatty acid esters, including decyl stearate, are recognized for their antimicrobial properties against a range of microorganisms, including bacteria and fungi. nih.govgoogle.com The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. nih.govmdpi.com The lipophilic nature of the fatty acid ester allows it to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell lysis. nih.gov

The antimicrobial efficacy of fatty acid esters is influenced by several factors, including the chain length of the fatty acid and the alcohol moiety. Generally, medium-chain fatty acid esters (C6-C12) exhibit the most potent antimicrobial activity. While stearic acid is a long-chain fatty acid (C18), its esterification with decanol (a C10 alcohol) may enhance its ability to interact with microbial cell membranes.

The spectrum of activity of fatty acid esters is broad, with notable efficacy against Gram-positive bacteria. asm.org Some studies have also demonstrated activity against Gram-negative bacteria and fungi. researchgate.net For instance, lauric acid (C12) has been shown to be highly effective against Gram-positive organisms. asm.org The antimicrobial activity is also dependent on the concentration of the fatty acid ester.

Factors Influencing Antimicrobial Activity of Fatty Acid Esters:

FactorInfluence on Activity
Fatty Acid Chain Length Antimicrobial activity generally increases with chain length up to a certain point (around C12) and then decreases. nih.gov
Esterification Esterification of the carboxyl group can sometimes reduce activity compared to the free fatty acid, with monoglycerides being an exception. asm.org
Type of Microorganism Generally more effective against Gram-positive bacteria than Gram-negative bacteria due to differences in cell wall structure. asm.org
Concentration The antimicrobial effect is dose-dependent, with higher concentrations leading to greater inhibition or killing of microorganisms.

Role in Metabolic Flux Analysis in Cellular Systems and Fatty Acid Metabolism

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. medchemexpress.comcreative-proteomics.com In the context of fatty acid metabolism, MFA, often utilizing stable isotope tracers like 13C-labeled substrates, allows researchers to track the flow of carbon atoms through various metabolic pathways. medchemexpress.com This provides a detailed understanding of how cells synthesize, degrade, and utilize fatty acids for energy production, membrane synthesis, and signaling. creative-proteomics.com

Decyl stearate, when introduced into a cellular system, would likely be hydrolyzed by cellular lipases into stearic acid and decanol. The released stearic acid could then enter the cellular pool of fatty acids and its metabolic fate could be traced using MFA. For example, researchers could investigate how stearate derived from decyl stearate is incorporated into complex lipids, elongated to form longer-chain fatty acids, or undergoes beta-oxidation for energy production. nih.govnih.gov Such studies are crucial for understanding the metabolic reprogramming that occurs in various diseases, including cancer and metabolic disorders. creative-proteomics.com

Defoaming Capacity and Underlying Mechanisms in Industrial Processes

Foam is a common and often undesirable byproduct in many industrial processes, including food processing, fermentation, and chemical manufacturing. Defoamers, or antifoaming agents, are substances that are added to prevent the formation of foam or to break down foam that has already formed. basf.com Fatty acid esters, such as decyl stearate, can function as effective defoamers. enke-chem.comscience.gov

The defoaming mechanism of fatty acid esters is based on their surface-active properties. enke-chem.com To be an effective defoamer, a substance must be insoluble in the foaming medium and have a lower surface tension than the medium itself. greatspringchem.com When a droplet of a fatty acid ester like decyl stearate comes into contact with a foam bubble, it spreads rapidly across the surface of the bubble film. enke-chem.com This spreading action displaces the surfactant molecules that are stabilizing the foam, creating a region of lower surface tension. This localized difference in surface tension, known as the Marangoni effect, causes the bubble film to thin and eventually rupture. google.com

The effectiveness of a fatty acid ester as a defoamer is influenced by its chemical structure, including the chain lengths of the fatty acid and alcohol components. The presence of other components in the formulation, such as mineral oil or hydrophobic silica (B1680970), can also enhance the defoaming performance. google.com

Key Steps in the Defoaming Mechanism of Fatty Acid Esters:

StepDescription
Entry The defoamer droplet enters the foam lamella (the thin liquid film between air bubbles).
Spreading The defoamer spreads rapidly over the surface of the lamella due to its lower surface tension. enke-chem.com
Bridging The defoamer droplet can form a bridge across the foam lamella, further destabilizing it.
Rupture The thinning and destabilization of the lamella caused by the spreading and bridging of the defoamer leads to the rupture of the foam bubble.

Pharmaceutical Excipient Research (Non-Clinical Focus)

Role in Tablet Lubrication and Optimization of Powder Flow Properties

In the pharmaceutical industry, lubricants are essential excipients added to tablet and capsule formulations to reduce friction and facilitate the manufacturing process. nih.govpharmaexcipients.compharmaexcipients.com Lubricants prevent the adhesion of the powder blend to the surfaces of the tablet press, such as the punches and die wall, ensuring smooth tablet ejection and preventing defects like sticking and picking. nih.govamericanpharmaceuticalreview.com

Stearic acid and its metallic salts, such as magnesium stearate, are widely used as boundary lubricants in pharmaceutical formulations. nih.govscispace.comvaltris.com Decyl stearate, as an ester of stearic acid, is expected to exhibit similar lubricating properties. The mechanism of boundary lubrication involves the formation of a thin, protective layer of the lubricant on the surfaces of the powder particles and the manufacturing equipment. nih.gov This layer reduces the frictional forces between the particles and between the particles and the tooling.

In addition to lubrication, these excipients can also improve the flow properties of the powder blend. researchgate.netnih.govmdpi.com Good powder flow is crucial for ensuring a uniform and consistent filling of the die cavity, which is essential for producing tablets with uniform weight and drug content. nih.gov Lubricants can enhance powder flow by reducing interparticle friction and cohesion. pharmaexcipients.comresearchgate.net They can fill in surface irregularities of other excipient particles, creating a smoother surface and reducing the points of contact between particles. nih.gov

The effectiveness of a lubricant in improving powder flow depends on factors such as its particle size, concentration, and mixing time with the other components of the formulation. scispace.com Over-lubrication can sometimes have a negative impact on tablet properties, such as reducing tablet hardness and prolonging disintegration time, so the concentration of the lubricant must be carefully optimized.

Impact on Formulation Processability and Mechanical Integrity of Solid Dosage Forms

A review of scientific literature and pharmaceutical research databases did not yield specific studies detailing the impact of decyl stearate on the processability of formulations or the mechanical integrity of solid dosage forms. While related compounds such as stearic acid and its metallic salts (e.g., magnesium stearate) are extensively documented as lubricants and glidants that affect powder flow, tablet hardness, and friability, no direct research was found that investigates these properties for decyl stearate specifically. Consequently, there are no available data or detailed research findings on how decyl stearate influences parameters like tablet tensile strength, compaction behavior, or potential issues such as sticking and picking during the manufacturing of tablets or capsules.

Excipient Functionality in Drug Delivery Systems, such as Binders or Release Modifiers

There is a lack of available research investigating the specific functionality of decyl stearate as an excipient in drug delivery systems, particularly concerning its role as a binder or a release modifier in solid dosage forms. The scientific literature extensively covers the use of lipidic excipients, including fatty acids like stearic acid and various esters, for creating hydrophobic matrices that can control or sustain the release of active pharmaceutical ingredients. However, dedicated studies on the application of decyl stearate for this purpose could not be identified. Therefore, no data is available on its binding efficiency to improve the cohesion and mechanical strength of tablets, nor are there research findings on its capacity to modulate drug dissolution rates from a solid matrix.

Table of Mentioned Compounds

Compound Name
Stearic acid, ester with decanol (Decyl stearate)
Stearic acid

Environmental Fate and Biodegradation Research of Stearyl Decanoate

Aerobic Biodegradation Pathways and Mechanisms

Aerobic biodegradation is a primary pathway for the breakdown of esters like stearyl decanoate (B1226879) in the environment. This process is mediated by a diverse range of microorganisms that utilize the compound as a carbon source. The degradation typically begins with the enzymatic hydrolysis of the ester bond, followed by the separate breakdown of the resulting fatty acid (stearic acid) and alcohol (decanol).

While specific studies focusing exclusively on decyl stearate (B1226849) are limited, extensive research on the microbial degradation of its constituent parts—long-chain fatty acids and alcohols—and similar long-chain esters (wax esters) provides significant insight. The initial and critical step in the biodegradation of esters is the cleavage of the ester bond, a reaction catalyzed by esterase enzymes produced by various microbes. mdpi.com

Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their metabolic versatility and their ability to degrade hydrophobic compounds.

Pseudomonas : Species like Pseudomonas aeruginosa possess enzymatic systems for the oxidation of long-chain alcohols, which are intermediates in the degradation of compounds like decyl stearate. nih.govnih.gov Studies on other esters, such as phthalates, have shown that Pseudomonas fluorescens can utilize them as a sole carbon and energy source, with the initial step being hydrolysis. mdpi.comresearchgate.net Pseudomonas stutzeri has been shown to degrade long-chain alkylamines (C4 to C18) by cleaving the C-N bond to form an aldehyde, which is then oxidized to the corresponding fatty acid, demonstrating the genus's capability to process long alkyl chains. oup.com

Rhodococcus : These bacteria are recognized for their ability to accumulate and metabolize lipids. nih.gov Rhodococcus jostii RHA1, for example, produces wax esters and possesses the necessary enzymatic machinery, such as fatty acyl-CoA reductases and wax synthases, to both synthesize and likely degrade these molecules. nih.govrsc.org The degradation of alkanes by Rhodococcus proceeds through oxidation to alcohols, aldehydes, and then fatty acids, which can be incorporated into the cell's central metabolism. nih.gov

Fungi are also key players in the degradation of complex organic molecules due to the array of extracellular enzymes they secrete. mdpi.comresearchgate.netnih.gov Fungal species isolated from landfill soil, such as Aspergillus flavus, have demonstrated the ability to degrade phthalate (B1215562) esters, a process driven by high esterase production. nih.gov The degradation pathway proceeds through the formation of various intermediate metabolites, ultimately leading to the breakdown of the parent compound. nih.gov

The general mechanism for the aerobic microbial degradation of decyl stearate is hypothesized as follows:

Ester Hydrolysis : Secreted microbial esterases cleave the ester bond of decyl stearate, releasing stearic acid and decanol (B1663958).

Alcohol Oxidation : The decanol is oxidized to decanal (B1670006) (an aldehyde) and then to decanoic acid (a fatty acid).

Fatty Acid Metabolism : Both stearic acid and the newly formed decanoic acid are broken down through the β-oxidation pathway, producing acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production and cell biomass synthesis.

Table 1: Key Microbial Genera Implicated in the Degradation of Long-Chain Esters and Their Components
Microbial GenusRelevant Metabolic CapabilityKey EnzymesReference
PseudomonasDegradation of long-chain alcohols and various esters.Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Esterases mdpi.comnih.govresearchgate.net
RhodococcusMetabolism of hydrocarbons, fatty acids, and wax esters.Alkane Hydroxylases, Fatty Acyl-CoA Reductase, Wax Synthases nih.govnih.gov
Aspergillus (Fungus)Degradation of phthalate esters.Esterases nih.gov

The chemical structure of an ester, particularly the length of its alcohol and fatty acid chains, significantly impacts its rate of biodegradation. The bioavailability of hydrophobic compounds is often a rate-limiting step for microbial degradation.

Chain Length : For phthalate esters, an increase in the alkyl chain length leads to a decrease in the biodegradation rate. researchgate.netnih.gov This is largely attributed to the decreased water solubility and bioavailability of the longer-chain esters, which makes it more difficult for microbial enzymes to access the ester bond. nih.gov However, some studies on enzymatic esterification have found that enzymes can show a higher affinity for longer-chain alcohols (up to a certain point), which could imply that once accessed, the enzymatic processing might be efficient. nih.gov

Branching : The presence of branched chains in the alcohol or acid moiety can hinder biodegradation. nih.gov The steric hindrance created by branching can make it more difficult for enzymes to bind to the ester linkage and catalyze hydrolysis.

Total Carbon Number : Studies on the anaerobic biodegradation of esters used in synthetic base fluids for drilling muds suggest that esters with a total carbon number between 12 and 18 are more readily biodegradable. nih.gov Decyl stearate, with a total of 28 carbon atoms (C18 acid and C10 alcohol), falls well outside this optimal range, suggesting its degradation may be slower compared to shorter-chain esters.

Table 2: Influence of Structural Features on Ester Biodegradability
Structural FeatureInfluence on Biodegradability RateReasonReference
Increasing Alkyl Chain LengthGenerally decreasesLower water solubility and bioavailability. researchgate.netnih.gov
Branched ChainsDecreasesSteric hindrance for enzymatic attack. nih.gov
Unsaturation (C=C bonds)IncreasesIntroduces a point of reactivity and can alter chain conformation. nih.gov

To accelerate the degradation of recalcitrant compounds like long-chain esters, pre-treatment methods can be employed. The use of pro-oxidants is one such chemical approach. Pro-oxidants are additives that promote the formation of free radicals through processes like photo-oxidation or thermal degradation. nih.gov

Anaerobic Biodegradation Investigations of Stearic Acid, Ester with Decanol

Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments and some wastewater treatment systems. The process is generally slower than aerobic degradation. For esters, the initial hydrolytic step to release the alcohol and fatty acid can still occur. However, the subsequent metabolic pathways for the fatty acid and alcohol differ from the aerobic route.

Research on a variety of ester compounds in marine sediment inoculum has shown that chemical structure is a critical factor in determining the rate and extent of anaerobic biodegradation. nih.govnih.gov Most of the esters tested were found to be biodegradable under anaerobic conditions, though often with a lag phase of 10 to 40 days. nih.gov The primary recommendation from these studies for designing readily biodegradable esters was to use those with a total carbon number between 12 and 18. nih.govnih.gov As decyl stearate has 28 carbons, it is predicted to be less readily biodegradable under anaerobic conditions compared to smaller esters. While some studies have shown that even long-chain alkanes (C32-C40) can be degraded by thermophilic bacteria, the conditions are often specific. nih.gov The degradation of low-molecular-weight silicones has also been observed under anaerobic conditions in sewage sludge, indicating that microbial consortia in these environments are capable of breaking down complex molecules. nih.gov

Hydrolysis and Environmental Transformation Processes

Hydrolysis, the chemical cleavage of a bond by the addition of a water molecule, is a fundamental abiotic degradation process for esters in the environment. The rate of this reaction is highly dependent on pH and temperature.

The ester linkage in decyl stearate is susceptible to cleavage through both acid-catalyzed and base-catalyzed hydrolysis.

Acidic Hydrolysis : In the presence of a strong acid and water, the ester bond is cleaved to yield the parent carboxylic acid (stearic acid) and alcohol (decanol). mdpi.comnih.gov This reaction is reversible and is essentially the opposite of Fischer esterification. nih.gov The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. nih.gov The reaction rate is influenced by pH, with studies on similar polymers showing that the lowest hydrolytic rate occurs in mildly acidic conditions (around pH 4.5), increasing in more strongly acidic or basic environments.

Basic Hydrolysis (Saponification) : When an ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), it undergoes hydrolysis to produce an alcohol (decanol) and the salt of the carboxylic acid (sodium stearate). mdpi.com This process, known as saponification, is effectively irreversible under basic conditions. nih.gov The irreversibility is a key distinction from acid hydrolysis; once the carboxylic acid is formed, it is immediately deprotonated by the base to form a carboxylate salt. nih.gov This negatively charged carboxylate is not susceptible to nucleophilic attack by the alcohol, preventing the reverse reaction from occurring. nih.gov

Table 3: Products of Acidic and Basic Hydrolysis of Decyl Stearate
Hydrolysis TypeReactantsPrimary ProductsKey CharacteristicsReference
Acid-CatalyzedDecyl Stearate + Water (in presence of acid catalyst, H⁺)Stearic Acid + DecanolReversible reaction; equilibrium process. mdpi.comnih.gov
Base-Catalyzed (Saponification)Decyl Stearate + Base (e.g., NaOH)Sodium Stearate (a carboxylate salt) + DecanolIrreversible reaction; goes to completion. mdpi.com

Environmental Hydrolysis as a Significant Fate Route

The abiotic breakdown of stearyl decanoate in the environment is primarily governed by hydrolysis. This chemical process involves the cleavage of the ester bond, yielding stearyl alcohol and decanoic acid. The rate of this reaction is a critical factor in determining the persistence of the parent compound in aquatic systems.

Research on long-chain fatty acid esters indicates that their abiotic hydrolysis is generally a slow process, largely due to their low water solubility. researchgate.net The Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) for a category of related fatty acid esters notes that the hydrolysis half-life for similar substances can be greater than one year. researchgate.net The rate of hydrolysis for esters is influenced by factors such as the length of the alkyl chains; longer chains, as found in stearyl decanoate, tend to decrease the rate of hydrolysis. jrfglobal.com

The standard method for assessing this environmental process is the OECD Test Guideline 111, "Hydrolysis as a Function of pH". labcorp.comanalytice.comsitubiosciences.com This test evaluates the rate of abiotic hydrolytic transformation of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9). labcorp.comanalytice.comsitubiosciences.com Given the structure of stearyl decanoate, it is anticipated that under these test conditions, the rate of hydrolysis would be minimal, confirming its persistence in water from an abiotic perspective alone.

Table 1: Principles of OECD Test Guideline 111 for Hydrolysis

ParameterDescription
Test Objective To determine the rate of abiotic hydrolysis of a chemical at various pH levels. labcorp.comsitubiosciences.com
Test Conditions The test is conducted in sterile aqueous buffer solutions at pH 4, 7, and 9, in the dark, and at a constant temperature. analytice.comoecd.org
Methodology The concentration of the test substance and its hydrolysis products are measured over time to determine the hydrolysis rate constant and half-life. labcorp.com
Significance The results indicate the persistence of a substance in aquatic environments with respect to abiotic degradation. labcorp.com

Environmental Distribution and Compartmentalization Modeling

Understanding where a chemical like stearyl decanoate will reside and accumulate in the environment is crucial for assessing its potential impact. This is often achieved through environmental distribution and compartmentalization modeling, such as fugacity modeling.

Fugacity modeling is a valuable tool for predicting the environmental distribution of a chemical. taylorandfrancis.com It uses the concept of "escaping tendency" (fugacity) to describe how a substance partitions between different environmental compartments such as air, water, soil, and sediment. A Level III fugacity model, for instance, can provide insights into a chemical's persistence and potential for long-range transport. taylorandfrancis.com

For a substance like stearyl decanoate, which has very low water solubility and a high molecular weight, the octanol-water partition coefficient (Kow) is a key input parameter for fugacity models. While experimental data for stearyl decanoate is scarce, its log Kow can be estimated to be high, likely exceeding 10, due to its long, non-polar alkyl chains. A high log Kow value suggests a strong tendency to partition from water into organic phases.

Predicted Environmental Concentrations (PECs) are estimations of the concentration of a chemical in various environmental compartments resulting from its use and disposal. researchgate.nettaylorandfrancis.comresearchgate.nettaylorandfrancis.com For cosmetic ingredients like stearyl decanoate, PECs are calculated based on production volumes, use patterns, and removal rates in wastewater treatment plants. Given its expected high log Kow and ready biodegradability, the PEC of stearyl decanoate in the aqueous phase of surface waters is anticipated to be very low. The majority of the substance is expected to be removed during wastewater treatment through sorption to sludge and biodegradation.

Table 2: Key Inputs for Fugacity Modeling of Stearyl Decanoate (Estimated)

ParameterEstimated Value/CharacteristicImplication for Environmental Distribution
Log Kow > 10Strong partitioning into soil, sediment, and biota.
Water Solubility Very LowLow concentration in the water compartment.
Vapor Pressure Very LowNegligible partitioning into the air compartment.
Biodegradation Half-life Short (in soil/sediment)Limited persistence in the environment.
Hydrolysis Half-life LongHydrolysis is not a primary removal mechanism in water.

The interaction of stearyl decanoate with soil and sediment is a critical aspect of its environmental fate. This behavior is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). labcorp.comsitubiosciences.comibacon.comscymaris.comoecd.org These coefficients describe the extent to which a substance will bind to the solid phase versus remaining in the aqueous phase.

For hydrophobic organic compounds like stearyl decanoate, adsorption is primarily driven by partitioning into the organic matter of soil and sediment. nih.gov A high Koc value indicates strong binding and, consequently, low mobility in the environment. The Koc can be estimated from the log Kow. Given the high estimated log Kow for stearyl decanoate, its Koc value is also expected to be very high (likely > 5000 L/kg), classifying it as immobile in soil. labcorp.com

The standard method for determining these parameters is the OECD Test Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method". situbiosciences.comibacon.comscymaris.comoecd.orgoecd.org This test involves equilibrating the chemical with different soil types and measuring its concentration in both the soil and water phases. situbiosciences.comibacon.comscymaris.comoecd.org For a substance like stearyl decanoate, it is expected that the vast majority would be found in the soil phase, with very little remaining in the water. This strong adsorption means that leaching to groundwater is highly unlikely.

Table 3: Adsorption/Desorption Characteristics of Stearyl Decanoate (Predicted)

ParameterPredicted Value/CharacteristicEnvironmental Significance
Log Koc > 3.7 (corresponding to Koc > 5000 L/kg)Immobile in soil; strong binding to soil and sediment organic matter. labcorp.com
Mobility in Soil Low to ImmobileUnlikely to leach into groundwater.
Primary Environmental Sink Soil and SedimentAccumulates in solid environmental compartments where it can undergo biodegradation.

Quantitative Analytical Methodologies in Stearic Acid, Ester with Decanol Research

Development and Validation of Robust Analytical Methods for Ester Quantification

The development of an analytical method for decyl stearate (B1226849) quantification involves selecting the appropriate technique, sample preparation, and instrumentation, followed by rigorous validation to ensure the data is accurate and reproducible.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for analyzing fatty acid esters. nih.gov Due to the relatively high boiling point of decyl stearate, derivatization is a common strategy to enhance its volatility for GC analysis. nih.govyoutube.com This process, such as transesterification to form a more volatile methyl ester, reduces the risk of thermal degradation in the GC inlet and improves peak shape and separation. nih.gov In other cases, silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the compound, making it suitable for GC-MS analysis. unipi.it

High-Performance Liquid Chromatography (HPLC) offers an alternative that often does not require derivatization, as it separates compounds based on their affinity for the stationary and mobile phases at ambient or slightly elevated temperatures. nih.gov A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of solvents like acetonitrile, methanol (B129727), or acetone. nih.govsigmaaldrich.com

Method validation is a critical step to confirm that the analytical procedure is suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). unipi.it Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Representative Validation Parameters for Chromatographic Analysis of Fatty Acid Esters

ParameterHPLC Method Example nih.govGC Method Example nih.govnih.govDescription
Linearity (r²) 0.999>0.99Measures how well the calibration curve fits the experimental data.
Limit of Detection (LOD) 0.26 µg/mL11.90 ng/mL - 16.54 µg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.78 µg/mL110 µg esters/g - 50.12 µg/kgThe lowest concentration of the analyte that can be accurately quantified.
Precision (%RSD) 0.0 - 2.0%< 7.2%The closeness of agreement between a series of measurements.
Accuracy (Recovery) 92.7 - 108.5%95.3 - 100.3%The closeness of the measured value to the true value.

This table presents example data from studies on related fatty acid esters to illustrate typical performance characteristics of the analytical methods.

Application of Advanced Analytical Techniques in Complex Research Studies

Advanced analytical techniques are indispensable when decyl stearate is part of a complex matrix, such as in cosmetic formulations, industrial lubricants, or polymers. In these scenarios, the challenge lies in separating and quantifying the ester without interference from other components.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for these complex studies. Its strength lies in its ability to separate volatile compounds and provide structural information for definitive identification, even without a standard. nih.gov The mass spectrometer fragments the analyte molecules into a unique pattern, or mass spectrum, which serves as a chemical fingerprint. This allows for the qualitative confirmation and quantitative analysis of decyl stearate in samples containing multiple ingredients. nih.govunipi.it For example, methods developed for analyzing fatty acids and their salts in paint samples or rubber stoppers can be adapted for decyl stearate in similar complex matrices. nih.govunipi.itgoogle.com

HPLC, especially when coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or MS, is also highly effective for analyzing decyl stearate in non-volatile or thermally sensitive mixtures. Research on analyzing emulsifiers in food products or active ingredients in creams demonstrates the utility of HPLC in quantifying esters within intricate formulations. nih.govgoogle.com Sample preparation, such as solid-phase extraction (SPE), may be employed to clean up the sample and isolate the lipid fraction before HPLC analysis, thereby improving the accuracy of quantification. sigmaaldrich.com

Table 2: Application of Analytical Techniques in Complex Matrices

Research AreaAnalytical TechniqueSample MatrixPurpose of AnalysisReference
Food Science GC-FIDBakery ProductsQuantification of stearoyl-lactylates (related emulsifiers) after amylase treatment to break down the food matrix. nih.gov
Pharmaceuticals GC-MSChlorinated Butyl RubberDetermination of stearic acid (as methyl stearate) that could leach from the rubber into injections. nih.gov
Art Conservation GC-MSPaint SamplesQualitative and quantitative analysis of free fatty acids and their metal salts using selective derivatization. unipi.it
Polymers GC/FIDPolymer MatrixQuantitative analysis of metal stearates by converting them to methyl stearate for detection. google.com
Cosmetics HPLCPramestrune CreamMeasurement of glyceryl monostearate content, demonstrating ester quantification in a complex emulsion. google.com

This table illustrates the application of advanced analytical methods in various fields for compounds structurally related to or involving the analysis of stearic acid and its derivatives.

Future Research Directions and Sustainable Development of Decyl Stearate

Development of Novel High-Yield, Energy-Efficient, and Green Synthesis Processes

The traditional synthesis of esters, often based on the Fischer-Speier esterification, typically involves acid catalysts, high temperatures, and sometimes solvents like benzene, which can lead to environmental and efficiency challenges. mdpi.com Future research is heavily geared towards overcoming these limitations by developing green, high-yield, and energy-efficient synthetic routes for decyl stearate (B1226849).

Key areas of innovation include:

Heterogeneous Catalysis : The use of solid acid catalysts is a promising alternative to conventional liquid acids. These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for reuse, a key tenet of green chemistry. ajgreenchem.com Research has demonstrated that heteropolyacids, such as phosphotungstic acid (PTA), can effectively catalyze the esterification of stearic acid, achieving excellent isolated yields (>95%) in solvent-free conditions within four hours at 110°C. aip.orgaip.org The PTA catalyst can be recovered and reused for multiple cycles without a significant loss of activity. aip.org Similarly, sulfonated carbon catalysts (SO3H-carbon) have shown high catalytic activity and can be recycled multiple times. ajgreenchem.com

Enzymatic Synthesis : Lipase-catalyzed esterification represents a significant advancement in green synthesis. mdpi.comresearchgate.net This method utilizes enzymes, such as Candida rugosa lipase (B570770), to catalyze the reaction under milder conditions, often leading to higher selectivity and reduced energy consumption. mdpi.comresearchgate.net Optimization studies using methodologies like the Taguchi design of experiments have been employed to fine-tune variables such as temperature, reaction time, and enzyme concentration to achieve high conversion rates (over 90%). researchgate.net The use of immobilized lipases, like Novozym 435, in solvent systems like tert-butanol (B103910) has also proven effective for producing similar esters, achieving high conversion rates under optimized conditions. researchgate.net

Table 1: Comparison of Modern Synthesis Methods for Alkyl Stearates

Catalyst TypeKey AdvantagesTypical Reaction ConditionsReported Yield/ConversionSource
Heteropolyacids (e.g., PTA)High yield, Reusable, Solvent-free110°C, 4 hours, 1 mol% catalyst>95% aip.orgaip.org
Enzymatic (e.g., Candida rugosa lipase)Mild conditions, High selectivity, Green catalyst40-60°C, 1-5 days>90% mdpi.comresearchgate.net
Solid Acid (e.g., SO3H-carbon)Reusable, Environmentally benign90°C, 6 hours, 20 wt% catalyst~97% ajgreenchem.com

Future work will likely focus on creating even more robust and efficient catalysts, further optimizing reaction conditions through advanced process modeling and control, and scaling these green technologies for industrial-level production of decyl stearate.

Expanded Applications in Emerging Technologies and Advanced Materials

While decyl stearate is established in cosmetics as an emollient, its unique physicochemical properties make it a candidate for several emerging high-tech applications. Research is beginning to unlock its potential in advanced materials and sustainable technologies.

Phase Change Materials (PCMs) for Thermal Energy Storage : Decyl stearate is being investigated as a promising organic phase change material. PCMs can absorb, store, and release large amounts of thermal energy at a nearly constant temperature during their phase transition (solid-to-liquid and liquid-to-solid). This property makes decyl stearate valuable for thermal energy storage systems in applications like solar energy utilization, smart textiles, and maintaining stable temperatures in electronic devices and buildings. Its favorable thermal properties, low volatility, and high boiling point are particularly advantageous for these applications.

Nanotechnology and Advanced Drug Delivery : Stearic acid-based lipids are key components in the formation of lipid nanoparticles, such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLCs). researchgate.net These nanocarriers are being developed for advanced cosmetic and pharmaceutical applications. They can encapsulate active ingredients, improving their stability, controlling their release, and enhancing skin penetration. researchgate.net Research into stearic acid-based nanoparticles has shown they can increase skin hydration and are generally biocompatible. researchgate.net Future research could specifically focus on decyl stearate's role in creating highly stable and effective NLCs for delivering sensitive vitamins, antioxidants, or even pharmaceutical agents through the skin.

Table 2: Emerging Applications of Decyl Stearate

Emerging FieldSpecific ApplicationKey Properties UtilizedPotential Future DevelopmentSource
Sustainable EnergyPhase Change Material (PCM) for thermal energy storageLatent heat of fusion, Thermal stability, Low volatilityIntegration into smart building materials and solar energy systems
NanotechnologyComponent of Nanostructured Lipid Carriers (NLCs)Hydrophobicity, Biocompatibility, Emollient propertiesAdvanced delivery systems for cosmetics and topical pharmaceuticals researchgate.net

The exploration of decyl stearate in these areas is still in its early stages, but it represents a significant opportunity to add value and expand its market into high-performance sectors.

Comprehensive Environmental Impact Assessment and Bioremediation Strategies

A critical component of sustainable development is a thorough understanding of a chemical's environmental footprint throughout its lifecycle. For decyl stearate, this involves moving beyond basic safety data to a comprehensive environmental risk assessment.

Biodegradability and Ecotoxicity : Fatty acid esters are generally considered to be biodegradable. rsc.org Research on surfactants derived from stearic acid has shown them to be readily biodegradable. rsc.org This suggests that decyl stearate is unlikely to persist in the environment. However, comprehensive studies on its biodegradation pathways, the nature of its metabolites, and its ecotoxicity in various aquatic and terrestrial ecosystems are needed. This data is crucial for a complete environmental risk profile.

Bioremediation Strategies : In the event of an environmental release, understanding how to effectively remediate the compound is important. Future research should investigate potential bioremediation strategies, identifying specific microorganisms capable of efficiently degrading decyl stearate. While its expected biodegradability is a positive attribute, targeted bioremediation techniques could be developed for rapid cleanup in case of industrial spills.

A proactive approach to environmental assessment will be crucial for ensuring decyl stearate's long-term viability and acceptance as a sustainable chemical.

Integration with Circular Economy Principles in Chemical Manufacturing and Utilization

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is profoundly influencing the chemical industry. renewablematter.euweforum.org Integrating decyl stearate into a circular model involves rethinking its entire value chain.

Key principles for integration include:

Renewable Feedstocks : The foundation of a circular model for decyl stearate lies in its sourcing. Stearic acid can be derived from vegetable oils and animal fats, while decanol (B1663958) can be produced from bio-based sources. cir-safety.org Prioritizing these renewable feedstocks over petrochemical alternatives reduces reliance on finite resources and can lower the product's carbon footprint. renewablematter.eu

Designing for the End-of-Life : As decyl stearate is readily biodegradable, it is well-suited for applications where the final product is intended to return to the biological cycle. rsc.org For instance, in cosmetics or personal care products, its ability to biodegrade safely is a significant advantage over persistent synthetic chemicals. This aligns with the "make clean" principle of the circular economy, which emphasizes the use of safe, non-toxic, and sustainable materials. cefic.org

Waste as a Resource : A circular approach treats waste streams not as refuse but as potential value. pwc.com While the goal is to minimize waste, any byproducts from the synthesis of decyl stearate should be evaluated for potential use in other chemical processes, embodying the principle of industrial symbiosis.

By embracing these principles, the production and use of decyl stearate can align with a regenerative economic model, contributing to a more sustainable chemical industry. cefic.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing stearic acid, ester with decanol via acid-catalyzed esterification?

  • Methodology : Use a molar excess of decanol relative to stearic acid (e.g., 2:1) to drive the reaction forward. Ionic liquid catalysts like [HPY][HSO₄] (1–3% w/w) enhance reaction efficiency at 80–100°C, with reaction times of 3–5 hours. Monitor completion via FTIR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹) or GC-MS for ester quantification .
  • Key Parameters : Temperature, catalyst loading, and alcohol-to-acid ratio significantly impact yield. Kinetic studies using integral methods can optimize these variables .

Q. How can the purity of synthesized this compound be validated?

  • Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR) techniques. For NMR, the ester carbonyl signal appears at ~173 ppm (¹³C), while the terminal methyl group of decanol resonates at ~0.88 ppm (¹H). Cross-reference with NIST spectral databases for confirmation .
  • Note : Commercial stearic acid often contains palmitic acid (C16:0), which may co-esterify. Use high-purity (>95%) stearic acid or adjust analytical methods to account for mixed esters .

Q. What are the primary applications of stearic acid esters in experimental biology?

  • Methodology : In enzymology, stearic acid esters serve as substrates for lipases/esterases. Hydrolysis assays (pH 7–8, 37°C) track enzyme activity via pH-stat titration or colorimetric detection of released fatty acids. For drug delivery, formulate emulsions using stearic acid esters and characterize stability via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do reaction kinetics differ between homogeneous and heterogeneous catalysis in stearic acid ester synthesis?

  • Methodology : Compare kinetic models under homogeneous (e.g., H₂SO₄) and heterogeneous (e.g., immobilized lipase) conditions. For acid catalysis, the pseudo-first-order model applies due to alcohol excess, with rate constants (k) derived from ln(1/(1-X)) vs. time plots. For enzymatic reactions, use Michaelis-Menten kinetics to determine Vmax and Km .
  • Data Contradictions : Homogeneous catalysts achieve faster initial rates but require neutralization steps, introducing salts that complicate purification. Enzymatic methods offer selectivity but may show substrate inhibition at high decanol concentrations .

Q. How can liquid-liquid extraction be optimized to isolate this compound from aqueous reaction mixtures?

  • Methodology : Use solvents like ethyl propionate or dibasic esters (diethyl succinate) with high distribution coefficients (D > 1) for stearic acid esters. Determine tie-lines experimentally at 25°C and validate with the Othmer-Tobias correlation. Adjust solvent polarity to maximize separation factors (S > 10) .
  • Challenge : Stearic acid esters have low water solubility (<0.1 mg/mL), but residual decanol may partition into the aqueous phase. Use multistage extractions or salting-out agents (e.g., NaCl) to improve recovery .

Q. What mechanisms explain the temperature-dependent fluidity of this compound in lubricant formulations?

  • Methodology : Analyze low-temperature fluidity via rheometry (shear rate: 10–100 s⁻¹) and differential scanning calorimetry (DSC) to identify phase transitions. The ester’s long alkyl chain (C18) and branched decanol moiety reduce crystallinity, maintaining viscosity indices <150 at –20°C .
  • Advanced Insight : Compare with shorter-chain esters (e.g., methyl stearate) to correlate chain length with pour point. Stearic acid-decanol esters typically exhibit pour points <–10°C due to disrupted molecular packing .

Q. How do stearic acid esters interact with lipid bilayers in membrane permeability studies?

  • Methodology : Incorporate the ester into liposomes (e.g., DOPC vesicles) and monitor permeability using fluorescent probes (e.g., calcein leakage assay). Molecular dynamics simulations reveal that the ester’s hydrophobic tail (C18) embeds deeply into the bilayer, increasing membrane rigidity. Validate with AFM or fluorescence anisotropy .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported enzymatic hydrolysis rates for stearic acid esters?

  • Methodology : Standardize assay conditions (pH, temperature, substrate concentration). For lipases like Candida rugosa, pre-incubate the enzyme with Ca²⁺ to stabilize the active site. Conflicting data may arise from ester purity (e.g., palmitate contamination) or solvent effects (e.g., use of nonpolar solvents inhibits hydrolysis) .

Q. What statistical methods are suitable for analyzing the oxidative degradation of stearic acid esters in biodiesel?

  • Methodology : Apply Arrhenius kinetics to model degradation at 60–90°C under accelerated aging. Use GC-MS to track ester conversion to aldehydes/ketones. Principal component analysis (PCA) can identify key degradation pathways (e.g., β-scission vs. autoxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.